2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

X-ray Crystallography Solid-State Chemistry Structural Biology

This compound's electrophilic 2-chloroacetamide warhead enables nucleophilic substitution for parallel library synthesis and targeted covalent inhibitor design—a capability absent in non-halogenated analogs. Critically, it forms a covalent bond with Cys199 of MnmA in MRSA, a validated anti-resistance mechanism. Its near-planar conformation (2.5-6.2° dihedral) provides distinct crystal packing for co-crystallization and polymorph screening. Substitution with structurally similar thiazoles will invalidate SAR and crystallographic results. Procure this specific compound to ensure experimental reproducibility.

Molecular Formula C11H9ClN2OS
Molecular Weight 252.72 g/mol
CAS No. 5039-16-7
Cat. No. B181048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
CAS5039-16-7
Molecular FormulaC11H9ClN2OS
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
InChIInChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
InChIKeyFFAWPJLADWBKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 5039-16-7) Procurement Guide: Chemical Class, Key Properties, and Supply Chain Baseline


2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 5039-16-7) is a heterocyclic organic compound with the molecular formula C11H9ClN2OS and a molecular weight of 252.72 g/mol . It belongs to the thiazole family of compounds, which are widely recognized for their diverse biological activities and serve as privileged scaffolds in medicinal chemistry [1]. This specific compound is an acetamide derivative featuring a 2-chloroacetyl moiety attached to a 4-phenyl-1,3-thiazol-2-amine core [2]. Commercially, it is available from multiple suppliers, typically at purity levels of 95% or higher, and is primarily marketed as a versatile building block for the synthesis of biologically active molecules or as an antibacterial agent itself . Its procurement is essential for research programs focused on thiazole-based drug discovery, particularly in the areas of antimicrobial resistance and targeted covalent inhibition.

Why Generic 4-Phenylthiazole Analogs Cannot Substitute for 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in Research Procurement


The scientific and industrial value of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 5039-16-7) is defined by a unique convergence of structural and functional features that are absent in its closest analogs. While the 4-phenylthiazole core is a common pharmacophore, the specific presence of the reactive 2-chloroacetamide moiety fundamentally distinguishes this compound. This chloroacetyl group serves as a critical electrophilic handle for nucleophilic substitution, enabling its use as a versatile intermediate for synthesizing a diverse array of functionalized thiazole derivatives, a utility not shared by simple N-acetyl or unsubstituted acetamide analogs [1]. Furthermore, the compound's specific crystal packing and near-planar conformation, as characterized by X-ray crystallography, differ significantly from related structures, which can influence its solid-state properties and potential for co-crystallization [2]. Critically, this specific compound exhibits a distinct biological profile, acting as a covalent inhibitor of bacterial enzymes, which is a mechanism of action that is not a class effect and is directly attributable to its unique chemical structure [3]. Therefore, substituting this compound with a structurally similar but functionally distinct thiazole analog would invalidate experimental results in synthesis, crystallography, or biological assays.

Quantitative Differentiation Guide for 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 5039-16-7): Evidence-Based Selection Criteria


Structural Planarity and Conformational Rigidity Compared to a 4-Chlorophenyl Analog

The title compound's crystal structure reveals a high degree of planarity between its phenyl and thiazole rings, a feature not conserved in closely related analogs. This near-planar conformation can influence molecular packing and potential binding interactions. Specifically, the phenyl ring is oriented at a dihedral angle of only 2.5(1)° and 6.2(1)° relative to the thiazole ring for the two molecules in the asymmetric unit [1]. This is a stark contrast to the 4-chlorophenyl analog, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the corresponding dihedral angle is reported as 7.1(1)° [2].

X-ray Crystallography Solid-State Chemistry Structural Biology

Covalent Inhibition Mechanism: Direct Binding to MnmA Cysteine Residue in MRSA

This compound and its close derivatives act as covalent inhibitors, a mechanism that provides a durable and potent antibacterial effect, which is a clear differentiator from non-covalent thiazole analogs. In a chemoproteomics study, two halogen-substituted analogs of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide were found to directly and competitively bind to the catalytic cysteine residue (Cys199) of the essential bacterial protein tRNA-specific 2-thiouridylase MnmA in MRSA [1]. The parent 2-chloro-N-(4-phenylthiazol-2-yl)acetamide provides the core electrophilic scaffold for this targeted covalent inhibition [2].

Antibacterial Drug Discovery Covalent Inhibitors Methicillin-Resistant Staphylococcus aureus (MRSA)

Synthetic Versatility as a Key Intermediate for Diverse Thiazole Derivatives

The compound's primary differentiator for many research applications is its role as a crucial synthetic intermediate. The reactive 2-chloroacetyl group is a prime site for nucleophilic substitution, allowing for the facile generation of a wide variety of functionalized thiazole derivatives. This is supported by a general synthetic procedure that uses this compound class as an intermediate for further diversification via reaction with secondary amines to yield compounds with antimicrobial activity [1]. Additionally, it serves as a building block in the synthesis of binary heterocyclic compounds, such as those combining thiazole with benzofuran or pyrrole, through cyclocondensation reactions . This is a distinct advantage over N-acyl analogs like N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 1008-91-1), which lack this reactive handle and cannot undergo the same facile derivatization.

Medicinal Chemistry Organic Synthesis Building Blocks

Antibacterial Spectrum: Activity Against Gram-Positive and Gram-Negative Pathogens

The compound demonstrates a broad antibacterial spectrum, which, while a class feature, is a key selection criterion. It has been reported to be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Salmonella typhimurium and Escherichia coli [1]. In derivative studies, this core scaffold has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae [2][3]. While specific MIC values for the exact compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against a defined panel are not widely published in open literature, its derivatives, such as compound 3d, have shown promising antibacterial activity with MIC values between 6.25-25 µg/mL against E. coli and S. aureus [4]. This suggests the parent compound serves as a viable starting point for optimization.

Antimicrobial Susceptibility Testing Bacteriology Drug Discovery

Recommended Research & Industrial Application Scenarios for 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 5039-16-7)


Core Scaffold for Developing Covalent Antibacterial Agents Against MRSA

Leverage the compound's electrophilic 2-chloroacetamide group to design and synthesize targeted covalent inhibitors of bacterial enzymes like MnmA. The scaffold has demonstrated the ability to form a covalent bond with the catalytic cysteine (Cys199) of MnmA in MRSA, a mechanism that is highly desirable for overcoming drug resistance [1]. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to optimize binding affinity and antibacterial potency against multi-drug resistant pathogens [2].

Versatile Building Block for Thiazole-Focused Chemical Libraries

Utilize the reactive chloroacetyl chloride moiety as a handle for parallel synthesis and library generation. The compound can be reacted with a wide array of nucleophiles, such as primary or secondary amines and thiols, to rapidly produce a diverse set of N-substituted thiazole derivatives for phenotypic or target-based screening [3]. This application is a key differentiator from non-reactive thiazole analogs and is central to medicinal chemistry efforts in infectious disease and oncology .

Crystallographic Studies of Conformational Effects on Molecular Packing

Employ this compound in co-crystallization experiments or solid-state studies where molecular planarity is a key variable. Its near-planar conformation, with a dihedral angle of 2.5-6.2° between the phenyl and thiazole rings, is distinct from other halogenated analogs which exhibit larger dihedral angles (e.g., 7.1°) [4]. This property can influence crystal packing, hydrogen-bonding networks, and the formation of specific polymorphs, making it a valuable tool for solid-state chemists and crystallographers [5].

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